

Ophiopogonin D as a Vaccine Adjuvant: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin D (OP-D) is a steroidal saponin extracted from the tuber of Ophiopogon japonicus. It has been identified as a potent immunopotentiator, capable of significantly enhancing both humoral and cellular immune responses to vaccine antigens. However, native OP-D exhibits poor aqueous solubility and potential toxicity, which has limited its direct application. To overcome these limitations, a nanoemulsion formulation encapsulating Ophiopogonin D (NOD) has been developed. This nano-adjuvant platform not only improves the solubility and safety profile of OP-D but also enhances its adjuvant activity.[1][2][3][4][5][6] [7][8]

These application notes provide a comprehensive overview of the use of Ophiopogonin D, particularly in its nanoemulsion formulation (NOD), as a vaccine adjuvant. Detailed protocols for formulation, immunization, and immunological evaluation are provided to guide researchers in harnessing the potential of this novel adjuvant system.

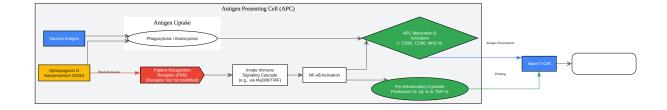
Mechanism of Action

The NOD adjuvant enhances the immune response through several mechanisms. Its particulate nature, with an average size of approximately 76 nm, facilitates uptake by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[3][5][6] Upon uptake, NOD stimulates APCs to mature and release a cascade of pro-inflammatory cytokines,



including Interleukin-1 β (IL-1 β), Interleukin-6 (IL-6), and Tumor Necrosis Factor- α (TNF- α).[7][8] This activation of the innate immune system is crucial for the subsequent priming of a robust and tailored adaptive immune response. The NOD-adjuvanted vaccine formulation has been shown to promote a mixed Th1/Th17-biased CD4+ T cell response, which is critical for protection against various pathogens.[3][6]

While the precise molecular target of Ophiopogonin D on innate immune cells is not yet fully elucidated, the downstream effects strongly suggest the activation of one or more pattern recognition receptors (PRRs). The resulting signaling cascade leads to the activation of transcription factors like NF-κB, culminating in the expression of genes for inflammatory cytokines and co-stimulatory molecules.



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Proposed signaling pathway for Ophiopogonin D nanoemulsion (NOD) adjuvant.

Data Presentation: Immunological Outcomes

The use of NOD as an adjuvant significantly enhances both humoral and cellular immunity compared to antigen alone or antigen formulated with conventional adjuvants like aluminum phosphate (AIPO₄).



Table 1: Humoral Immune Response to NOD-Adjuvanted Vaccine

Group	Antigen- Specific IgG Titer (Endpoint Titer)	lgG1 Subclass Titer	lgG2a Subclass Titer	lgG2a/lgG1 Ratio
PBS	< 100	< 100	< 100	-
Antigen Alone	1:8,000	1:6,400	1:1,600	0.25
Antigen + AIPO ₄	1:64,000	1:128,000	1:8,000	0.06
Antigen + NOD	1:512,000	1:256,000	1:256,000	1.00

Data are representative values compiled from studies in mice.[3][6][9] A higher IgG2a/IgG1 ratio is indicative of a Th1-biased immune response.

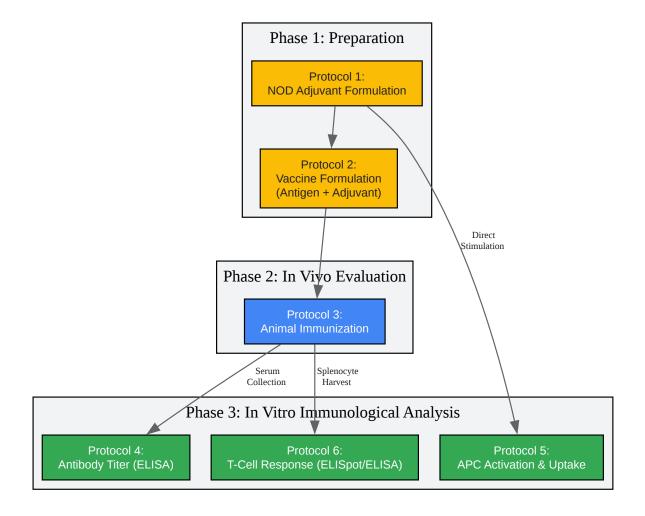
Table 2: Cellular Immune Response to NOD-Adjuvanted Vaccine

Group	IFN-y Secreting Cells (SFC/10 ⁶ splenocytes)	IL-17A Secreting Cells (SFC/10 ⁶ splenocytes)	IL-6 Concentration (pg/mL in supernatant)	TNF-α Concentration (pg/mL in supernatant)
PBS	< 10	< 5	< 50	< 20
Antigen Alone	50 ± 15	25 ± 8	150 ± 45	80 ± 25
Antigen + AIPO ₄	80 ± 20	40 ± 12	250 ± 60	120 ± 30
Antigen + NOD	450 ± 50	200 ± 30	>1000	>500

Data are representative values (mean \pm SD) compiled from in vitro splenocyte and macrophage stimulation assays.[7][8] SFC = Spot-Forming Cells.

Experimental Protocols





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General experimental workflow for evaluating NOD-adjuvanted vaccines.

Protocol 1: Preparation of Ophiopogonin D Nanoemulsion (NOD) Adjuvant

This protocol describes the preparation of the NOD adjuvant using a low-energy emulsification method. This method relies on the spontaneous formation of an emulsion when the components are mixed in the correct ratio and order.



- Ophiopogonin D (OP-D) powder
- Dimethyl sulfoxide (DMSO)
- Squalene (or another suitable oil)
- Tween 80 (or another non-ionic surfactant)
- Ethanol
- Sterile deionized water
- Sterile magnetic stirrer and stir bar
- Sterile vials

- Prepare the Oil Phase: a. In a sterile vial, dissolve Ophiopogonin D powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). b. In a separate sterile vial, combine squalene and Tween 80. A common starting ratio is 4:1 (w/w) squalene to surfactant. c. Add the Ophiopogonin D stock solution to the squalene/Tween 80 mixture. The final concentration of OP-D in the total nanoemulsion should be optimized (e.g., 1 mg/mL). d. Add ethanol as a co-solvent, typically at 5-10% of the oil phase volume. e. Mix thoroughly by vortexing until a clear, homogenous oil phase is formed.
- Prepare the Aqueous Phase: a. Add sterile deionized water to a sterile beaker with a sterile magnetic stir bar. The volume should be approximately 80-90% of the final desired volume.
- Form the Nanoemulsion: a. Place the beaker with the aqueous phase on a magnetic stirrer
 and begin stirring at a moderate speed. b. Slowly add the oil phase dropwise to the center of
 the vortexing aqueous phase. c. A translucent, bluish-white nanoemulsion should form
 spontaneously. d. Continue stirring for 30 minutes to ensure homogeneity.
- Characterization (Optional but Recommended): a. Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). A typical NOD formulation



will have a particle size of ~70-80 nm with a PDI < 0.2.[3][5][6] b. Sterile filter the final nanoemulsion through a 0.22 μ m syringe filter. c. Store at 4°C.

Protocol 2: Formulation of NOD-Adjuvanted Vaccine

This protocol describes the simple mixing of the NOD adjuvant with a protein antigen.

Materials:

- NOD Adjuvant (from Protocol 1)
- Antigen solution (in a suitable buffer like PBS)
- Sterile vials

Procedure:

- Determine the final desired concentrations of antigen and adjuvant for injection (e.g., 30 μg of antigen and 30 μg of NOD per 100 μL dose).
- In a sterile vial, gently mix the required volume of antigen solution with the required volume of the NOD adjuvant.
- Incubate at room temperature for 30 minutes with gentle rocking to allow for antigen adsorption to the nanoemulsion droplets.
- The final formulation is ready for immunization. Do not freeze.

Protocol 3: Animal Immunization (Mouse Model)

This protocol outlines a typical immunization schedule for evaluating vaccine efficacy in BALB/c mice.

- NOD-adjuvanted vaccine (from Protocol 2)
- 6-8 week old female BALB/c mice



Sterile syringes and needles (e.g., 27G)

Procedure:

- Acclimatize mice for one week prior to the start of the experiment.
- Divide mice into experimental groups (e.g., PBS, Antigen alone, Antigen + NOD, Antigen + AIPO₄). A typical group size is 5-10 mice.
- Immunization Schedule: a. Day 0 (Prime): Administer a 100 μL intramuscular (i.m.) injection into the hind limb of each mouse. b. Day 14 (Boost 1): Administer a second 100 μL i.m. injection. c. Day 21 or 28 (Boost 2): Administer a third 100 μL i.m. injection.
- Sample Collection: a. Collect blood via submandibular or tail bleed at baseline (Day -1) and 7-10 days after each boost to analyze antibody responses. b. At the study endpoint (e.g., Day 35), euthanize mice and harvest spleens for T-cell analysis.

Protocol 4: Quantification of Antigen-Specific Antibodies by ELISA

This protocol is for determining the endpoint titers of antigen-specific total IgG, IgG1, and IgG2a from mouse serum.

- 96-well high-binding ELISA plates
- Recombinant antigen
- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking Buffer (e.g., 5% skim milk in PBS-T)
- Wash Buffer (PBS with 0.05% Tween 20, PBS-T)
- Mouse serum samples
- HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)



- TMB substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader (450 nm)

- Coating: Coat ELISA plates with 1-2 µg/mL of antigen in Coating Buffer (100 µL/well).
 Incubate overnight at 4°C.
- Washing: Wash plates 3 times with Wash Buffer.
- Blocking: Block non-specific binding sites with 200 μL/well of Blocking Buffer for 2 hours at room temperature.
- Washing: Wash plates 3 times with Wash Buffer.
- Sample Incubation: Serially dilute serum samples in Blocking Buffer (starting at 1:100). Add 100 μL of diluted sera to the wells. Incubate for 2 hours at room temperature.
- Washing: Wash plates 5 times with Wash Buffer.
- Secondary Antibody Incubation: Add 100 μL of the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer as per manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
- Washing: Wash plates 5 times with Wash Buffer.
- Development: Add 100 μ L of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
- Stopping: Stop the reaction by adding 50 μL of Stop Solution.
- Reading: Read the absorbance at 450 nm. The endpoint titer is defined as the highest serum dilution that gives an absorbance value greater than the mean of the pre-immune sera plus 2 or 3 standard deviations.



Protocol 5: Evaluation of APC Activation and Antigen Uptake

Part A: Macrophage Activation by Cytokine Measurement

Materials:

- Peritoneal macrophages (PMs) harvested from naive mice
- RPMI-1640 complete medium
- NOD adjuvant, LPS (positive control), PBS (negative control)
- ELISA kits for IL-1β, IL-6, and TNF-α

Procedure:

- Harvest peritoneal macrophages by lavage and seed them in a 24-well plate at 1 x 10⁶ cells/mL. Allow them to adhere for 2-4 hours.
- · Wash away non-adherent cells.
- Stimulate the adherent macrophages with NOD (e.g., 10 μg/mL), LPS (1 μg/mL), or PBS for 24 hours.
- Collect the culture supernatants and centrifuge to remove cell debris.
- Quantify the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[7][8]

Part B: Dendritic Cell (DC) Antigen Uptake

- Bone marrow-derived dendritic cells (BMDCs)
- FITC-labeled ovalbumin (OVA-FITC) or another fluorescently-labeled antigen



- NOD adjuvant
- Confocal microscope

- Generate BMDCs from mouse bone marrow cultures using GM-CSF and IL-4.
- Seed immature BMDCs on coverslips in a 24-well plate.
- Treat the cells with either OVA-FITC alone or OVA-FITC pre-mixed with the NOD adjuvant.
- Incubate for 1-2 hours at 37°C to allow for antigen uptake. Include a 4°C control to inhibit active transport.
- Wash the cells extensively with cold PBS to remove non-internalized antigen.
- Fix the cells with 4% paraformaldehyde.
- Mount the coverslips on slides and visualize the internalization of OVA-FITC using a confocal microscope.[3][6]

Protocol 6: Analysis of T-Cell Responses by ELISpot

This protocol is for quantifying the number of antigen-specific IFN-y and IL-17A secreting cells from the spleens of immunized mice.

- Mouse IFN-y and IL-17A ELISpot kits
- Splenocytes harvested from immunized mice (from Protocol 3)
- RPMI-1640 complete medium
- Recombinant antigen
- Concanavalin A (ConA) as a positive control



- Prepare a single-cell suspension of splenocytes from harvested spleens. Lyse red blood cells using ACK lysis buffer.
- Wash and resuspend the splenocytes in complete RPMI medium. Count viable cells.
- Pre-wet the ELISpot plate with 35% ethanol, wash with sterile water, and then coat with the capture antibody overnight at 4°C as per the kit instructions.
- Wash the plate and block with complete RPMI medium for 1-2 hours at room temperature.
- Add 2-4 x 10⁵ splenocytes per well.
- Add stimulants to the appropriate wells:
 - Antigen-specific: Recombinant antigen (e.g., 10 μg/mL)
 - Positive Control: ConA (e.g., 5 μg/mL)
 - Negative Control: Medium only
- Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
- Wash the plate and add the biotinylated detection antibody. Incubate as per kit instructions.
- Wash and add streptavidin-HRP. Incubate as per kit instructions.
- Wash and add the substrate (e.g., AEC or BCIP/NBT). Monitor spot development.
- Stop the reaction by washing with distilled water. Allow the plate to dry completely.
- Count the spots using an automated ELISpot reader. Results are expressed as Spot-Forming Cells (SFC) per million splenocytes.[4]

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